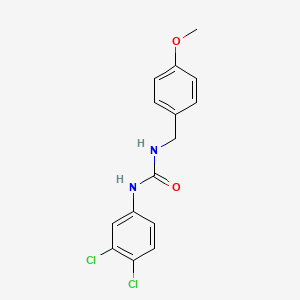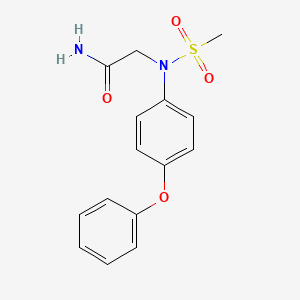![molecular formula C21H17NO2 B5829594 N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)
N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research. DMNQ is a quinone derivative that exhibits redox activity, making it a useful tool for studying oxidative stress and cellular redox signaling pathways.
Mécanisme D'action
N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide exerts its biological effects by undergoing redox cycling, which generates reactive oxygen species (ROS) and induces oxidative stress. N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide can accept electrons from cellular reductants, such as NADH, and transfer them to molecular oxygen to form superoxide anion radicals. This process can lead to the formation of hydrogen peroxide and other ROS, which can cause oxidative damage to cellular components.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit autophagy, and activate the Nrf2-Keap1 pathway, which is involved in cellular antioxidant defense. N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has also been shown to induce mitochondrial dysfunction and alter cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also highly redox-active, which allows it to induce oxidative stress in cells and tissues. However, N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide also has some limitations. It can be toxic to cells at high concentrations, and its redox activity can lead to non-specific effects on cellular signaling pathways.
Orientations Futures
There are several future directions for N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide research. One area of interest is the development of N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide derivatives with improved selectivity and reduced toxicity. Another area of interest is the use of N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide as a tool for studying redox signaling pathways in vivo. N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has also been proposed as a potential therapeutic agent for diseases associated with oxidative stress, such as cancer and neurodegenerative diseases. Finally, N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide could be used to study the effects of oxidative stress on the microbiome and host-microbe interactions.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-naphthol with 2,3-dimethylbenzaldehyde to form a naphthofuran intermediate, which is then reacted with chloroacetyl chloride to yield N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide. The final product is purified through column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has been used extensively in scientific research as a redox-active compound. It is commonly used to induce oxidative stress in cells and tissues, which allows researchers to study the effects of oxidative stress on cellular signaling pathways and gene expression. N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has been used to study a variety of biological processes, including apoptosis, autophagy, inflammation, and mitochondrial function.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)benzo[e][1]benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-13-6-5-9-18(14(13)2)22-21(23)20-12-17-16-8-4-3-7-15(16)10-11-19(17)24-20/h3-12H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJSZODNQNGEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)

![N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)


![4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5829546.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5829549.png)
![3,5-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5829570.png)
![N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5829578.png)
![7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5829589.png)
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)

![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)